Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate
CAS No.: 1643803-26-2
Cat. No.: VC7182327
Molecular Formula: C16H23NO4
Molecular Weight: 293.363
* For research use only. Not for human or veterinary use.

CAS No. | 1643803-26-2 |
---|---|
Molecular Formula | C16H23NO4 |
Molecular Weight | 293.363 |
IUPAC Name | ethyl 4-(N-methoxycarbonyl-2,4-dimethylanilino)butanoate |
Standard InChI | InChI=1S/C16H23NO4/c1-5-21-15(18)7-6-10-17(16(19)20-4)14-9-8-12(2)11-13(14)3/h8-9,11H,5-7,10H2,1-4H3 |
Standard InChI Key | PBSPTSXSDUXMLU-UHFFFAOYSA-N |
SMILES | CCOC(=O)CCCN(C1=C(C=C(C=C1)C)C)C(=O)OC |
Chemical Identity and Structural Features
Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate belongs to the class of carbamate esters, with a molecular formula of C₁₆H₂₃NO₄ and a molecular weight of 293.363 g/mol. Its IUPAC name, ethyl 4-(N-methoxycarbonyl-2,4-dimethylanilino)butanoate, reflects the arrangement of its functional groups:
-
A 2,4-dimethylphenyl group attached to a secondary amine.
-
A methoxycarbonyl group (-OCOOCH₃) bonded to the amine nitrogen.
-
A butanoate ester (-COOCH₂CH₃) at the terminal position.
Property | Value |
---|---|
CAS No. | 1643803-26-2 |
Molecular Formula | C₁₆H₂₃NO₄ |
Molecular Weight | 293.363 g/mol |
IUPAC Name | Ethyl 4-(N-methoxycarbonyl-2,4-dimethylanilino)butanoate |
InChI Key | PBSPTSXSDUXMLU-UHFFFAOYSA-N |
Synthesis and Manufacturing Process
The synthesis of Ethyl 4-((2,4-dimethylphenyl)(methoxycarbonyl)amino)butanoate is achieved through a well-documented pathway involving three primary steps :
Step 1: N-Alkylation of 2,4-Dimethylaniline
2,4-Dimethylaniline undergoes alkylation with ethyl 4-bromobutyrate in the presence of a base, yielding ethyl 4-[(2,4-dimethylphenyl)amino]butanoate. This reaction typically proceeds at moderate temperatures (50–70°C) with high regioselectivity.
Step 2: Carbamoylation
The intermediate is treated with methyl chloroformate (ClCOOCH₃) to introduce the methoxycarbonyl group. This step forms the carbamate linkage, resulting in ethyl 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoate.
Table 2: Synthetic Pathway Overview
Step | Reaction Type | Reagents/Conditions | Yield (%) |
---|---|---|---|
1 | N-Alkylation | Ethyl 4-bromobutyrate, base | 85–90 |
2 | Carbamoylation | Methyl chloroformate, base | 75–80 |
3 | Hydrolysis/Cyclization | HCl (aq), AlCl₃ | 60–70 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume